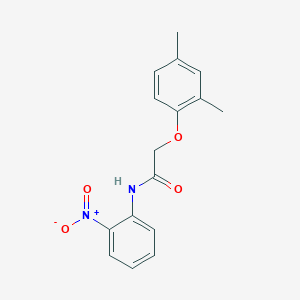![molecular formula C26H32N2O4 B5145568 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Bisoprolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure.
Wirkmechanismus
Bisoprolol selectively blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has antiarrhythmic effects, which may be due to its ability to prolong the refractory period of the heart.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, which can lead to decreased blood pressure and heart rate. Bisoprolol also reduces the release of renin from the kidneys, which can lead to decreased levels of angiotensin II and aldosterone, two hormones that can increase blood pressure. Additionally, Bisoprolol has been shown to improve endothelial function, which can improve blood flow and reduce the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
Bisoprolol is a commonly used beta-blocker in clinical practice, which makes it an attractive candidate for laboratory experiments. Its well-established mechanism of action and safety profile make it a reliable tool for studying the cardiovascular system. However, Bisoprolol's selectivity for beta-1 receptors may limit its usefulness in studying the effects of beta-blockade on other organ systems.
Zukünftige Richtungen
There are a number of future directions for Bisoprolol research. One area of interest is the potential use of Bisoprolol in preventing or treating atrial fibrillation. Another area of interest is the potential use of Bisoprolol in reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol's anti-inflammatory effects may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma. Further research is needed to fully understand the potential applications of Bisoprolol in these areas.
Synthesemethoden
Bisoprolol can be synthesized by reacting 2-methylphenylamine with glycidol to form 1-(2-methylphenylamino)-3-(oxiranylmethoxy)propan-2-ol. This intermediate is then reacted with 1,4-dibromobenzene to form Bisoprolol.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its efficacy in treating hypertension and heart failure. It has been shown to reduce mortality and hospitalization rates in patients with heart failure. Bisoprolol has also been studied for its potential use in preventing atrial fibrillation and reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylanilino)propoxy]phenoxy]-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-19-7-3-5-9-25(19)27-15-21(29)17-31-23-11-13-24(14-12-23)32-18-22(30)16-28-26-10-6-4-8-20(26)2/h3-14,21-22,27-30H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHUXHZQXYFHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(2-methylphenyl)amino]propan-2-ol} | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
